N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide
Overview
Description
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide is a complex organic compound featuring a piperazine ring, a methoxyphenyl group, a propan-2-yl moiety, and a pyridin-2-yl group attached to a cyclohexanecarboxamide core
Mechanism of Action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway is involved in numerous physiological processes, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have affinity for alpha1-adrenergic receptors . The nature of these interactions involves binding to these receptors, which can influence biochemical reactions within the cell .
Cellular Effects
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with alpha1-adrenergic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with alpha1-adrenergic receptors . This can lead to changes in gene expression and can influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
It has been shown to have potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 2-methoxyphenylamine with ethylene carbonate to form the piperazine core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interaction with biological targets can be studied for potential therapeutic effects.
Medicine: It may have applications in drug development, particularly in the treatment of cardiovascular diseases or neurological disorders.
Industry: It can be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Piperazine derivatives
Cyclohexanecarboxamide derivatives
Other compounds with methoxyphenyl and pyridin-2-yl groups
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Properties
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-21(20-28-16-18-29(19-17-28)23-12-6-7-13-24(23)32-2)30(25-14-8-9-15-27-25)26(31)22-10-4-3-5-11-22/h6-9,12-15,21-22H,3-5,10-11,16-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDKPOIYPKKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2OC)N(C3=CC=CC=N3)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346109 | |
Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302900-97-6 | |
Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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